molecular formula C9H7F3N2O B1312242 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 716-81-4

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1312242
CAS RN: 716-81-4
M. Wt: 216.16 g/mol
InChI Key: DYBIQELZTJXUKA-UHFFFAOYSA-N
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Description

The compound “7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of quinoxaline, which is a type of heterocyclic compound. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity and the ability to increase the stability of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

  • Regioselective Synthesis : The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives, including 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, has been achieved through cyclocondensation of o-phenylenediamines and aroylpyruvates. The process is noted for its regioselectivity, providing a method for the controlled synthesis of these compounds (Dobiáš et al., 2017).

  • X-Ray Diffraction Analysis : The crystallographic characterization of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has been conducted, providing detailed structural information on the compound, which is crucial for understanding its potential applications in various scientific fields (Quintana et al., 2016).

  • Antitumor Activity : A derivative of the compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated promising anticancer properties. It has been found to inhibit tumor growth significantly in mouse models, showing potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).

  • Synthetic Methodologies : New synthetic methodologies have been developed for the efficient and selective synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. These methodologies provide insight into the reaction mechanisms and offer potential routes for synthesizing various derivatives of this compound (An et al., 2016).

Biological and Pharmacological Properties

The compound and its derivatives exhibit a range of biological activities, which are crucial for their application in pharmaceuticals and medicinal chemistry:

  • AMPA Receptor Antagonists : Derivatives of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one have been found to act as potent AMPA receptor antagonists. The introduction of the trifluoromethyl group has been associated with enhanced biological activity and improved physicochemical properties (Takano et al., 2006).

  • Antiplasmodial Activity : Certain derivatives have demonstrated significant antiplasmodial activity, offering a potential avenue for the development of new treatments for malaria (Marín et al., 2008).

  • Enantioselective Synthesis : The enantioselective synthesis of 3-(trifluoromethyl)quinoxalinones has been achieved, providing access to chiral derivatives of this compound, which is important for the development of drugs with specific enantiomeric properties (Chen et al., 2019).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the importance of trifluoromethyl groups in pharmaceuticals and other fields, it’s possible that this compound could be of interest for future studies .

properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-3,13H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBIQELZTJXUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415535
Record name 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

716-81-4
Record name 3,4-Dihydro-7-(trifluoromethyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Mhule, HB Maurice, VMK Ndesendo, BM Gundidza - 2014 - researchgate.net
Stroke is among the leading causes of disability and death. The current treatment involves dissolving clots that occlude arteries that supply the brain. This approach is not only …
Number of citations: 0 www.researchgate.net
M Takahashi, HB Chong, S Zhang, MJ Lazarov… - bioRxiv, 2023 - biorxiv.org
Cysteine-focused chemical proteomic platforms have accelerated the clinical development of covalent inhibitors of a wide-range of targets in cancer. However, how different oncogenic …
Number of citations: 1 www.biorxiv.org
D Li, T Ollevier - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A general and efficient synthesis of enantiopure dihydroquinoxalinones has been developed using naturally occurring amino acids as starting materials. The reductive cyclization of N‐(…
B Xu, Y Sun, Y Guo, Y Cao, T Yu - Bioorganic & medicinal chemistry, 2009 - Elsevier
A series of novel N 4 -(hetero)arylsulfonylquinoxalinone derivatives were prepared in a straight and efficient way. Of all the synthesized compounds, five compounds exhibited potent …
Number of citations: 51 www.sciencedirect.com

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